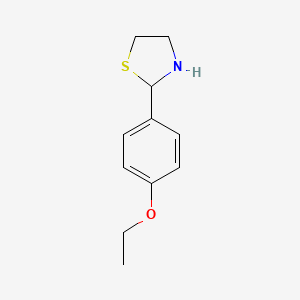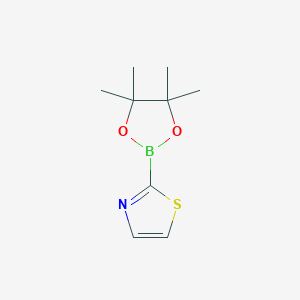
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Vue d'ensemble
Description
The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is not directly studied in the provided papers. However, a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, has been synthesized and characterized, which shares the tetramethyl-dioxaborolane moiety with the compound of interest . This moiety is significant in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Synthesis Analysis
The synthesis of related compounds involves the use of raw substitute materials to create derivatives with the tetramethyl-dioxaborolane group . Although the exact synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is not detailed, the methodologies used for similar compounds typically involve several characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry to confirm the structure of the synthesized compounds.
Molecular Structure Analysis
For the related compound mentioned in the first paper, the molecular structure was confirmed using X-ray diffraction, which is a definitive method for determining the arrangement of atoms within a crystal . Additionally, Density Functional Theory (DFT) calculations were performed to predict the molecular structure, and the results were consistent with the experimental data obtained from X-ray diffraction.
Chemical Reactions Analysis
While the specific chemical reactions involving 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole are not discussed, compounds with the tetramethyl-dioxaborolane group are known to participate in cross-coupling reactions, which are valuable in the synthesis of complex organic molecules. These reactions are essential in the development of pharmaceuticals and other biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not directly reported in the provided papers. However, spectroscopic techniques such as FT-IR, NMR, and MS, along with electrochemical methods like cyclic voltammetry (CV), are commonly used to investigate these properties in similar compounds . These analyses provide insights into the stability, reactivity, and interaction of the compounds with other molecules, such as DNA, which is crucial for understanding their potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Characterization Studies
- The compound has been a subject of interest in synthesis and characterization studies. For instance, a study by Liao et al. (2022) focused on its substitution for the synthesis of related compounds, with confirmation of structure through various spectroscopic methods and X-ray diffraction (Liao et al., 2022). Similarly, a study by Wu et al. (2021) synthesized related compounds and characterized their structure using spectroscopic methods, X-ray diffraction, and density functional theory (DFT) calculations (Wu et al., 2021).
Role in Polymer Synthesis
- This compound plays a role in the synthesis of high-performance semiconducting polymers. Kawashima et al. (2013) utilized it for the synthesis of naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole-based donor–acceptor copolymers (Kawashima et al., 2013).
Applications in Organic Intermediate Synthesis
- It is used as an organic intermediate in the synthesis of various compounds. For example, Yang et al. (2021) detailed its use in the synthesis of organic intermediates with pyrazole heterocycle and borate functional groups, confirmed by spectroscopy and crystallographic analysis (Yang et al., 2021).
Microwave-Assisted Synthesis
- The compound has been involved in microwave-assisted synthesis processes. Rheault et al. (2009) described its use in the convenient microwave-assisted synthesis of heteroaryl-linked benzimidazoles (Rheault et al., 2009).
DFT Studies for Molecular Structure Analysis
- DFT studies are frequently used to analyze the molecular structure of derivatives of this compound. For instance, Yang et al. (2021) and Wu et al. (2021) used DFT calculations for comparative analysis and confirmation of molecular structures (Yang et al., 2021), (Wu et al., 2021).
Luminescent Properties in Polymers
- Zhu et al. (2007) explored its application in creating highly luminescent conjugated polymers, exhibiting significant photophysical properties (Zhu et al., 2007).
Catalyzed Borylation Studies
- It is also significant in catalyzed borylation studies. Takagi and Yamakawa (2013) investigated its synthesis through Pd-catalyzed borylation of arylbromides (Takagi & Yamakawa, 2013).
Mécanisme D'action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with various organic compounds, suggesting a broad range of potential targets .
Mode of Action
Related compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to participate in borylation reactions, particularly in the presence of a palladium catalyst . They can also participate in hydroboration of alkyl or aryl alkynes and alkenes .
Biochemical Pathways
The compound’s potential involvement in borylation and hydroboration reactions suggests it could influence a variety of biochemical pathways, particularly those involving the modification of organic compounds .
Result of Action
Given its potential involvement in borylation and hydroboration reactions, it may play a role in the synthesis or modification of various organic compounds .
Action Environment
Similar compounds are known to be sensitive to air and moisture , suggesting that these factors could potentially influence the compound’s action.
Propriétés
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-11-5-6-14-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBBSGRLQOBNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594935 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214360-88-0 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Thiazole-2-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320594.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B1320599.png)
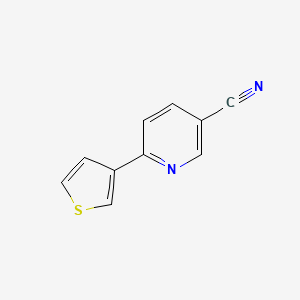
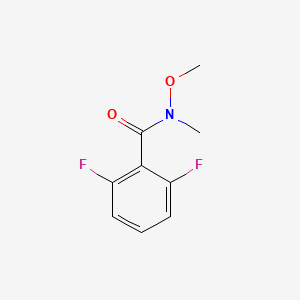
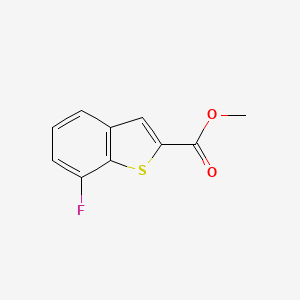
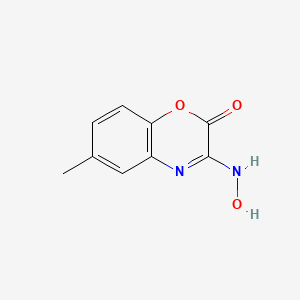
![4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde](/img/structure/B1320611.png)
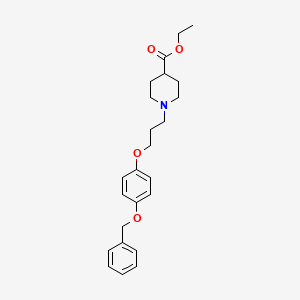
![Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate](/img/structure/B1320614.png)
![4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid](/img/structure/B1320615.png)
![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1320618.png)
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1320620.png)
